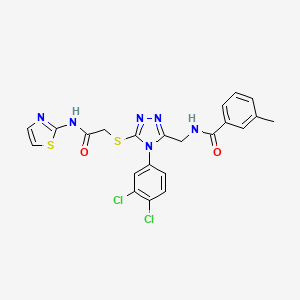

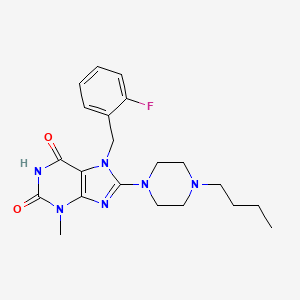

![molecular formula C17H12FN5 B2917717 N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-41-6](/img/structure/B2917717.png)

N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Aplicaciones Científicas De Investigación

I will now provide a comprehensive analysis of the scientific research applications of “N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, focusing on six to eight unique applications. Each application will be detailed in a separate section with a clear and descriptive heading.

Antiproliferative Activity

Pyrimidine derivatives have been screened for their antiproliferative activity against various human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines . This suggests that “N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could potentially be used in cancer research to study its effects on tumor growth and proliferation.

Protein Kinase Inhibition

Compounds with a pyrimidine structure have shown promise as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them and are involved in many cellular processes. Inhibiting specific protein kinases can be a strategy for treating diseases such as cancer.

Antiviral Research

Pyrimidine derivatives have been synthesized and studied for their antiviral properties . Research into the antiviral activity of “N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could lead to the development of new antiviral medications or treatments.

B Cell Receptor Signaling Pathway

Novel treatment strategies that block the B cell receptor (BCR) signaling pathway have been developed, especially for conditions like mantle cell lymphoma (MCL) . Pyrimidine derivatives could play a role in these therapeutic options by acting on this pathway.

Mecanismo De Acción

Target of Action

The compound N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several targets. It has shown potential as an inhibitor of CDK2 , a cyclin-dependent kinase involved in cell cycle regulation. Additionally, it has demonstrated activity against Mycobacterium tuberculosis , suggesting potential as an antitubercular agent.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the kinase’s activity, disrupting the cell cycle and potentially leading to cell death . When acting against Mycobacterium tuberculosis, it may inhibit essential bacterial processes, leading to the death of the bacteria .

Biochemical Pathways

Its inhibitory effect on cdk2 suggests it may impact thecell cycle regulation pathway . In the case of Mycobacterium tuberculosis, it likely affects pathways essential for the bacteria’s survival .

Pharmacokinetics

It is known that the compound has aClogP value less than 4 and a molecular weight less than 400 , suggesting it may have good drug-like properties and bioavailability .

Result of Action

The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and potentially cell death . When acting against Mycobacterium tuberculosis, it can lead to the death of the bacteria .

Action Environment

The environment can influence the action of this compound. For instance, the presence of certain substituents on the compound can enhance its antitubercular activity . .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHLPJIKXHATSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)